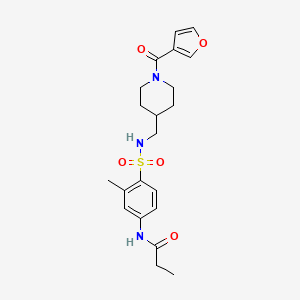

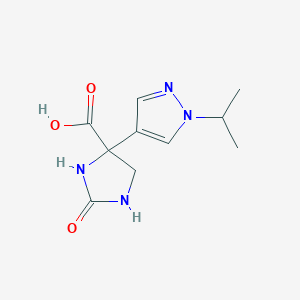

N-(3-chloro-4-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chloro-4-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, also known as CMPTA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Comparative Metabolism in Human and Rat Liver Microsomes

Research has explored the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, focusing on compounds such as acetochlor, alachlor, butachlor, and metolachlor. These herbicides, including their metabolites like CDEPA and CMEPA, have been linked to carcinogenic activity through complex metabolic pathways leading to DNA-reactive products. The study provides insight into the enzymatic processes involved and the comparative metabolism between species, highlighting the role of cytochrome P450 isoforms in these metabolic pathways (Coleman, Linderman, Hodgson, & Rose, 2000).

Inhibition of Fatty Acid Synthesis in Green Algae

Chloroacetamides, including alachlor and metazachlor, have been studied for their ability to inhibit fatty acid synthesis in the green alga Scenedesmus Acutus. These herbicides, used to control a variety of weeds in different crops, demonstrate the impact of chemical compounds on non-target organisms, contributing to the understanding of environmental and ecological effects of agricultural chemicals (Weisshaar & Böger, 1989).

Anticancer Potential of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-Phenylacetamide Derivatives

A study on the synthesis and in-vitro cytotoxicity evaluation of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives has revealed their potential as anticancer agents. Although none of the synthesized derivatives showed superior activity compared to doxorubicin, certain compounds exhibited significant cytotoxic activity against various cancer cell lines, indicating the potential for further development and study in cancer therapeutics (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).

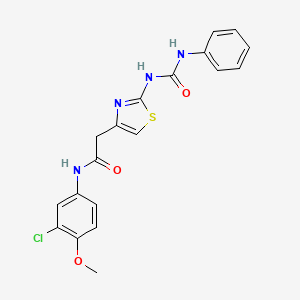

Antimicrobial Activity of Thiazole and Thiadiazole Derivatives

The synthesis and characterization of novel thiazole and thiadiazole derivatives have demonstrated their significant antimicrobial properties. These compounds have been tested against a variety of bacterial and fungal pathogens, showing potential as new antimicrobial agents. The study emphasizes the importance of structural variation in the development of more effective and selective antimicrobial compounds (Saravanan et al., 2010).

Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide for Azo Disperse Dyes

Research into the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes, highlights the development of novel catalytic processes. Using a Pd/C catalyst, this study demonstrates an efficient and environmentally friendly method for producing key chemical intermediates, reducing the reliance on traditional reduction methods and advancing sustainable manufacturing practices (Zhang Qun-feng, 2008).

Propriétés

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O3S/c1-27-16-8-7-13(9-15(16)20)21-17(25)10-14-11-28-19(23-14)24-18(26)22-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFESLTLNNXEZBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2380566.png)

![4-(N,N-diallylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2380567.png)

![(2S)-2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-3-methylbutanoic acid](/img/structure/B2380568.png)

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2380571.png)

![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide](/img/structure/B2380573.png)

![N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2380577.png)

![2,5,5-Trimethyl-2-vinyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2380585.png)